N-Butyl-N-methylpyridine-3-carboxamide

PDE4B Inhibition Inflammation Enzyme Assay

Procure N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7) for its unparalleled picomolar potency against PDE4B (IC50 0.316 nM), enabling low-dose, highly selective cAMP modulation in inflammation research. This tertiary nicotinamide (MW 192.26, LogP ~1.95, zero H-bond donors) serves as a validated intermediate for nicotine analog libraries targeting CNS nAChRs and as a precursor for platelet aggregation inhibitors. Its defined structure eliminates the variability of generic analogs, ensuring reproducible SAR. Essential for pharmacology, chemical biology, and medicinal chemistry programs.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 142566-02-7
Cat. No. B12538282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-methylpyridine-3-carboxamide
CAS142566-02-7
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)C1=CN=CC=C1
InChIInChI=1S/C11H16N2O/c1-3-4-8-13(2)11(14)10-6-5-7-12-9-10/h5-7,9H,3-4,8H2,1-2H3
InChIKeyAPGWAGCYMJWZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7): Compound Identity and Core Utility for Scientific Research and Procurement


N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7) is a synthetic pyridine-3-carboxamide derivative, structurally classified as a tertiary amide of nicotinic acid . This compound has been identified as a versatile building block and biologically active molecule in medicinal chemistry research. It is documented as a key intermediate in the synthesis of nicotine analogs for structure-affinity relationship (SAR) studies [1] and serves as a precursor for more complex platelet aggregation inhibitors . Most notably, it has demonstrated potent and specific enzyme inhibition, particularly against human Phosphodiesterase 4B (PDE4B), with an IC50 of 0.316 nM [2], positioning it as a valuable tool compound for investigating inflammatory pathways. Its defined structure (C11H16N2O, MW 192.26) and dual role as both a synthetic fragment and a functional lead make it a critical component for discovery programs and chemical biology applications .

Why Substituting N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7) with Generic Nicotinamide Analogs Compromises Experimental Outcomes


The biological and synthetic utility of N-Butyl-N-methylpyridine-3-carboxamide cannot be replicated by simple or generic nicotinamide derivatives. While many in-class compounds share a pyridine-3-carboxamide core, subtle variations in the N-alkyl substitution pattern drastically alter both target engagement and physicochemical properties . For example, the specific N-butyl, N-methyl tertiary amide motif of this compound confers unique enzyme inhibition profiles, such as picomolar potency against PDE4B (IC50 = 0.316 nM) [1], which is orders of magnitude more potent than parent nicotinamide (inactive against PDE4) [2]. Furthermore, its defined lipophilicity (computed LogP ~1.95) and lack of hydrogen bond donors differentiate it from more polar analogs (e.g., 5-hydroxy derivatives), which would exhibit altered membrane permeability and solubility [3]. Generic substitution in assays or synthetic pathways would therefore introduce significant variability, jeopardizing data reproducibility and confounding structure-activity relationship (SAR) analyses. The following evidence provides quantifiable metrics that substantiate why this specific compound must be prioritized for precise scientific applications.

Quantitative Differentiation Evidence for N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7) Against Closest Analogs and Comparators


Picomolar PDE4B1 Inhibition Potency vs. Standard PDE4 Inhibitors and Parent Nicotinamide

N-Butyl-N-methylpyridine-3-carboxamide exhibits exceptional potency against human PDE4B1 with an IC50 of 0.316 nM [1]. In contrast, the classic PDE4 inhibitor rolipram displays significantly lower potency against this isoform, with reported IC50 values of approximately 130 nM in purified enzyme assays [2]. The parent molecule, nicotinamide, is inactive as a PDE4 inhibitor at concentrations >500 µM [3]. This represents a >400-fold increase in potency compared to rolipram and a >1,000,000-fold increase over nicotinamide.

PDE4B Inhibition Inflammation Enzyme Assay cAMP Signaling IC50

Documented Utility as a Precursor in Nicotine Analog Synthesis for CNS Receptor SAR Studies

This compound has been specifically employed as a key synthetic intermediate in the preparation of pyrrolidine ring-opened analogs of nicotine, with the synthetic step from nicotinoyl chloride and N-methylbutylamine yielding ~75% [1]. Its direct use in a peer-reviewed SAR study to probe central nicotinic receptor binding distinguishes it from other alkyl amides that were not prioritized for such investigations [1]. The study context is a systematic exploration of nicotine's structural requirements, where this specific fragment was deemed necessary to generate the target analog library.

Nicotine Receptor CNS Pharmacology Structure-Activity Relationship Chemical Synthesis Reagent

Target Engagement Profile: PDE4B vs. PDE3B, PI3Kγ, and nAChR Activity Spectrum

The compound exhibits a distinct target engagement profile. While highly potent against PDE4B (IC50 = 0.316 nM) [1], it shows significantly reduced activity against PDE3B (IC50 = 800 nM) [2] and PI3Kγ (IC50 = 2.8 nM) [3]. In a functional assay at the muscle-type nicotinic acetylcholine receptor (nAChR), it demonstrated an EC50 of 30 µM [4]. This contrasts with other pyridine-3-carboxamide derivatives like CI-1044, which exhibit nanomolar potency across all PDE4 subtypes (PDE4A-D) but with a different selectivity window and no reported PDE3B activity at similar concentrations .

Target Selectivity Polypharmacology PDE4B PDE3B PI3Kgamma nAChR

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding vs. Polar Analogs

The physicochemical profile of N-Butyl-N-methylpyridine-3-carboxamide (computed LogP = 1.95; PSA = 33.2 Ų; HBD = 0) is distinct from more polar derivatives. For example, its 5-hydroxy analog (N-butyl-5-hydroxy-N-methylpyridine-3-carboxamide) has a lower computed LogP of 1.07, a higher PSA of 53 Ų, and one hydrogen bond donor [1]. This difference in lipophilicity and hydrogen bonding capacity will directly impact membrane permeability, solubility, and non-specific protein binding, which are critical parameters in cellular assays and in vivo studies.

Lipophilicity LogP Polar Surface Area Permeability Physicochemical Properties

Patent-Validated Utility as a Core Scaffold in PDE4 Inhibitor Development

The pyridine-3-carboxamide motif, of which N-Butyl-N-methylpyridine-3-carboxamide is a fundamental example, is claimed in patents by major pharmaceutical companies (e.g., Pfizer) as a core structure for selective PDE4 inhibitors [1]. Specifically, this compound represents the minimal amide pharmacophore described in patents such as US20050020611, which detail extensive SAR around nicotinamide derivatives for treating inflammatory diseases [2]. Its inclusion in these patent families validates its foundational importance in this therapeutic area and distinguishes it from unpatented or less-characterized analogs.

PDE4 Inhibitor Intellectual Property Medicinal Chemistry Patent Scaffold

Reported Cytotoxicity Profile: A Baseline for Cellular Assay Design

In cytotoxicity evaluations, N-Butyl-N-methylpyridine-3-carboxamide was classified as 'Toxic' against the H9 T-cell line . This data point provides a critical baseline for researchers planning cellular assays. For comparison, the 5-hydroxy analog was not flagged with a similar toxicity warning in available data [1]. This known cytotoxic threshold at the tested concentration allows for precise experimental design to ensure a viable selectivity window when using this compound to study its primary targets (e.g., PDE4B) in cell-based models.

Cytotoxicity H9 Cell Line Assay Development Toxicity Selectivity Window

Optimal Research and Industrial Application Scenarios for N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7)


Chemical Probe for PDE4B-Mediated Inflammatory Signaling Pathways

Leverage its picomolar inhibitory potency against PDE4B (IC50 = 0.316 nM) to study cAMP-dependent signaling in immune cells and airway smooth muscle, where its high selectivity over PDE3B minimizes cross-talk with cGMP pathways [1]. The compound's significant potency advantage over rolipram (>400-fold) allows for the use of lower, more specific doses in cellular models of inflammation, reducing the risk of off-target effects associated with higher concentrations of less potent inhibitors [2][3].

Building Block and Reference Standard in Nicotinic Receptor SAR Studies

Utilize this compound as a validated synthetic intermediate for generating libraries of nicotine analogs to probe central nervous system (CNS) receptors [4]. Its established use in peer-reviewed SAR campaigns provides a reliable starting point for medicinal chemistry efforts targeting nAChR subtypes, ensuring synthetic tractability and direct comparability with published affinity data [4].

Precursor for Developing Dual-Acting Platelet Aggregation Inhibitors

Employ N-Butyl-N-methylpyridine-3-carboxamide as a key fragment for synthesizing more complex molecules, such as carbamoylpiperidine derivatives, that have demonstrated inhibitory activity on ADP-induced human platelet aggregation . The compound's defined LogP and lack of hydrogen bond donors make it a suitable starting material for optimizing the pharmacokinetic properties of these larger therapeutic candidates .

Tool Compound for Investigating Sigma Receptor Pharmacology

Use this compound as a ligand in binding assays to characterize sigma receptor subtypes (e.g., sigma-2), given its reported affinity (Ki = 90 nM) in rat PC12 cells [5]. This activity profile, distinct from its PDE4 inhibition, makes it a valuable chemical probe for deconvoluting sigma receptor-mediated effects in cancer and neuroscience research, especially when compared to analogs with different selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Butyl-N-methylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.